An In-depth Technical Guide to Tert-butyl 2-(2-chloroethoxy)acetate: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to Tert-butyl 2-(2-chloroethoxy)acetate: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-(2-chloroethoxy)acetate is a bifunctional organic molecule of increasing interest to the chemical and pharmaceutical research communities. Its structure incorporates a reactive primary alkyl chloride, a flexible ether linkage, and a sterically hindered tert-butyl ester. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis and reactivity, and explores its potential applications as a linker in advanced drug delivery systems.
Part 1: Core Chemical and Physical Properties
Tert-butyl 2-(2-chloroethoxy)acetate is a clear, colorless oil at room temperature.[][2] Its bifunctional nature, possessing both a chloroalkane and a carboxylic ester, dictates its reactivity and solubility profile.
Physicochemical Data
| Property | Value | Source/Analogy |
| CAS Number | 73834-55-6 | [3] |
| Molecular Formula | C₈H₁₅ClO₃ | [][3] |
| Molecular Weight | 194.66 g/mol | [][3] |
| Appearance | Clear, colorless oil | [][2] |
| Boiling Point | Estimated 220-240 °C (atm) | Analogy with similar esters and chloroalkanes |
| Density | Estimated 1.05-1.15 g/cm³ | Analogy with similar esters and chloroalkanes |
| Solubility | Soluble in chloroform, DMSO, hexane, methanol, and other common organic solvents.[2] | [2] |
| Storage Temperature | 2-8 °C, Refrigerator | [2] |
Part 2: Synthesis and Reactivity
The synthesis of tert-butyl 2-(2-chloroethoxy)acetate can be logically approached through established synthetic methodologies, primarily leveraging the Williamson ether synthesis and esterification reactions.
Proposed Synthesis Workflow
A highly plausible and efficient synthesis route involves a two-step process starting from commercially available 2-chloroethanol and tert-butyl bromoacetate.
Caption: Proposed synthesis of tert-butyl 2-(2-chloroethoxy)acetate.
Detailed Experimental Protocol (Proposed)
Step 1: Formation of the Alkoxide and Williamson Ether Synthesis
-
To a stirred solution of 2-chloroethanol (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-chloroethoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of tert-butyl bromoacetate (1.0 eq.) in anhydrous THF dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure tert-butyl 2-(2-chloroethoxy)acetate.
This protocol is based on the principles of the Williamson ether synthesis, a robust method for forming ethers via an S_N2 reaction between an alkoxide and a primary alkyl halide.[4][5][6][7][8]
Reactivity Profile
The primary site of reactivity on tert-butyl 2-(2-chloroethoxy)acetate is the terminal primary chloride, which is susceptible to nucleophilic substitution reactions. The tert-butyl ester group is relatively stable under neutral and basic conditions but can be cleaved under acidic conditions.
Nucleophilic Substitution:
The chloro group can be readily displaced by a variety of nucleophiles in an SN2 fashion. This allows for the introduction of diverse functionalities.
Caption: General nucleophilic substitution on the title compound.
Examples of Nucleophilic Substitution Reactions:
-
Azide Displacement: Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO will yield tert-butyl 2-(2-azidoethoxy)acetate. The azide can then be reduced to a primary amine.
-
Amine Alkylation: Primary and secondary amines can displace the chloride to form secondary or tertiary amines, respectively. This is a key reaction for building more complex structures.
-
Thiol Displacement: Thiols or thiolate salts will react to form the corresponding thioether.
-
Cyanide Displacement: Reaction with sodium or potassium cyanide will introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Part 3: Spectroscopic Characterization (Predicted)
While experimental spectra for tert-butyl 2-(2-chloroethoxy)acetate are not widely published, its spectral characteristics can be accurately predicted based on its functional groups and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show four distinct signals:
-
δ ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.
-
δ ~3.65-3.75 ppm (triplet, 2H): The two protons of the methylene group adjacent to the chlorine atom (-O-CH₂-CH₂-Cl).
-
δ ~3.75-3.85 ppm (triplet, 2H): The two protons of the methylene group adjacent to the ether oxygen (-O-CH₂-CH₂-Cl).
-
δ ~4.10 ppm (singlet, 2H): The two protons of the methylene group adjacent to the ester carbonyl (-O-CH₂-C=O).
These predicted chemical shifts are based on known values for similar structural motifs.[9][10][11]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to display the following signals:
-
δ ~28 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
δ ~42 ppm: The carbon bearing the chlorine atom (-CH₂-Cl).
-
δ ~69 ppm: The methylene carbon of the acetate group (-O-CH₂-C=O).
-
δ ~71 ppm: The methylene carbon adjacent to the ether oxygen (-O-CH₂-).
-
δ ~82 ppm: The quaternary carbon of the tert-butyl group.
-
δ ~169 ppm: The carbonyl carbon of the ester.
These predictions are derived from spectral data of related compounds such as tert-butyl acetate and chloroethoxy derivatives.[9][10][12]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by a strong carbonyl stretch and C-O stretching frequencies.
-
~2980-2850 cm⁻¹: C-H stretching of the alkyl groups.
-
~1740 cm⁻¹: A strong, sharp peak corresponding to the C=O stretch of the tert-butyl ester.
-
~1250-1150 cm⁻¹: Strong C-O stretching vibrations from the ester and ether linkages.
-
~750-650 cm⁻¹: C-Cl stretching vibration.
These predicted absorptions are based on characteristic IR frequencies for esters, ethers, and alkyl halides.[13]
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (m/z 194/196, due to the isotopic abundance of ³⁵Cl and ³⁷Cl) may be observed. Key fragmentation patterns would include:
-
Loss of the tert-butyl group (-57 amu): A prominent peak at m/z 137/139.
-
Loss of isobutylene (-56 amu): A significant peak corresponding to the carboxylic acid fragment.
-
Alpha-cleavage: Fragmentation adjacent to the ether oxygen.
-
Cleavage of the C-Cl bond.
Fragmentation patterns are predicted based on established principles of mass spectrometry for esters and alkyl halides.[14][15][16]
Part 4: Applications in Drug Development
The bifunctional nature of tert-butyl 2-(2-chloroethoxy)acetate makes it a valuable tool in drug discovery and development, particularly as a short-chain polyethylene glycol (PEG) linker.[17][18][19][20]
Role as a Linker in Bioconjugation
In the field of bioconjugation, linkers are used to connect two different molecules, such as a targeting moiety (e.g., an antibody) and a payload (e.g., a cytotoxic drug).[21][22][23][24] Tert-butyl 2-(2-chloroethoxy)acetate can serve as a precursor to a short, hydrophilic linker.
Workflow for Linker Application:
Caption: Workflow for utilizing the title compound as a linker.
The chloro group allows for initial attachment to a molecule via nucleophilic substitution. Subsequently, the tert-butyl ester can be deprotected under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a carboxylic acid. This carboxylic acid can then be activated and coupled to another molecule, for example, an amine on a protein, to form a stable amide bond. The ethoxyacetate moiety provides a degree of hydrophilicity, which can be beneficial for the overall properties of the final bioconjugate.
Part 5: Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling tert-butyl 2-(2-chloroethoxy)acetate.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at refrigerator temperature (2-8 °C).[2]
-
Hazards: While specific toxicity data is limited, related chloroalkanes and esters can be irritants to the skin, eyes, and respiratory tract. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Tert-butyl 2-(2-chloroethoxy)acetate is a versatile chemical intermediate with significant potential in organic synthesis and drug development. Its well-defined points of reactivity allow for its strategic incorporation into complex molecular architectures. While a comprehensive body of experimental data for this specific compound is yet to be established in the public domain, its properties and reactivity can be confidently predicted based on fundamental chemical principles and comparison with related structures. This guide serves as a valuable resource for researchers looking to utilize this promising building block in their synthetic endeavors.
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